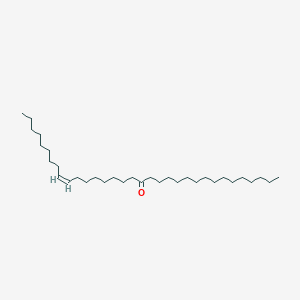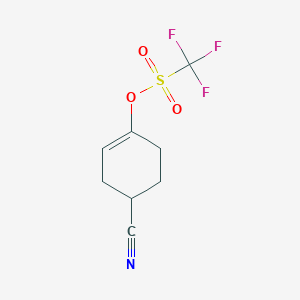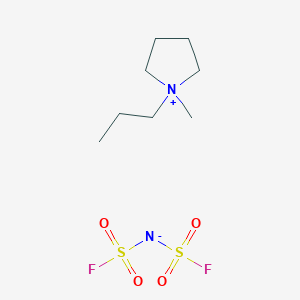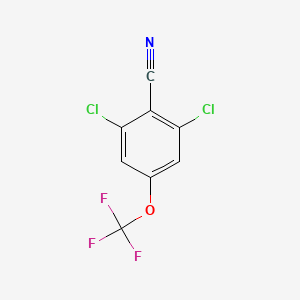
2,6-Dichloro-4-(trifluoromethoxy)benzonitrile
説明
“2,6-Dichloro-4-(trifluoromethoxy)aniline” is a nitrogen compound useful in organic synthesis . It has a linear formula of Cl2C6H2(OCF3)NH2 .
Synthesis Analysis
This compound is used as a laboratory chemical and is advised against food, drug, pesticide, or biocidal product use . It is also used as an intermediate in the synthesis of fluvoxamine .
Molecular Structure Analysis
The molecular formula of “2,6-Dichloro-4-(trifluoromethoxy)aniline” is C7H4Cl2F3NO . The average mass is 246.014 Da and the monoisotopic mass is 244.962204 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 226.7±35.0 °C at 760 mmHg . The melting point is 30-32 °C (lit.) . The exact mass is 244.962204 and the molecular weight is 246.014 .
科学的研究の応用
-
Pharmaceuticals
- Trifluoromethyl groups are common in many FDA-approved drugs . The presence of fluorine or fluorine-containing functional groups can significantly affect pharmaceutical growth .
- More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine .
-
Organic Synthesis
-
Photocatalytic Trifluoromethoxylation
- “2,6-Dichloro-4-(trifluoromethoxy)benzonitrile” can be used in photocatalytic trifluoromethoxylation of arenes and heteroarenes .
- This process involves the use of a photocatalyst and light to promote the trifluoromethoxylation reaction .
- The reaction was carried out using “2,6-dichlorobenzonitrile” as a starting material .
-
Laboratory Chemicals
-
Food, Drug, Pesticide or Biocidal Product Use
-
Agrochemicals
-
Synthesis of Other Chemicals
-
Fire Extinguishing
-
Production of Tetrahydrofuran Derivatives
-
Pharmaceutical Research
-
Electronics
-
Catalysis
Safety And Hazards
The compound is classified as hazardous under the Hazardous Products Regulations . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
特性
IUPAC Name |
2,6-dichloro-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3NO/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUBVSNOURTMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C#N)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



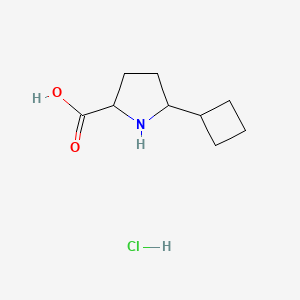
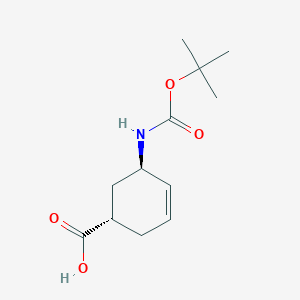

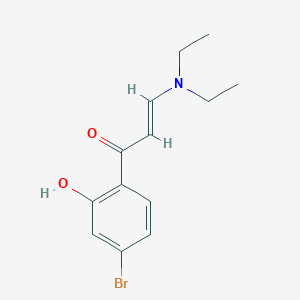
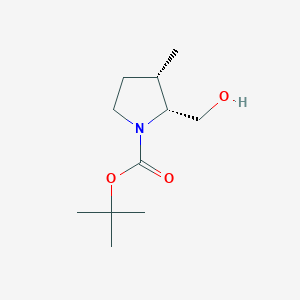
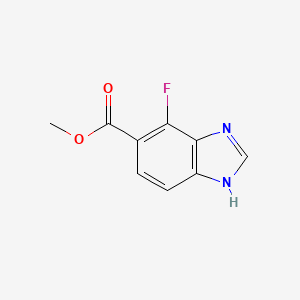
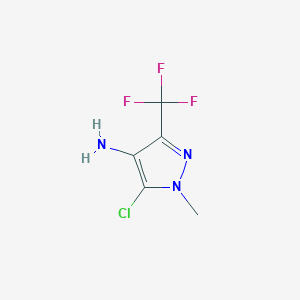
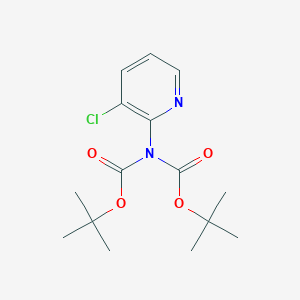
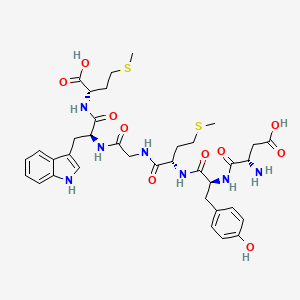
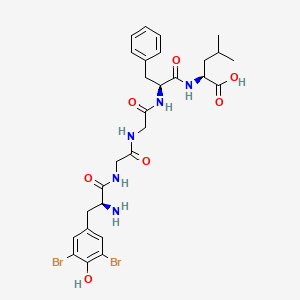
![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)
